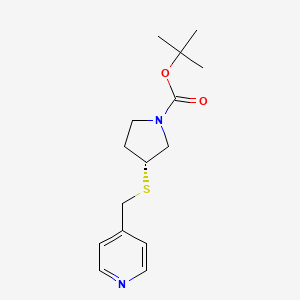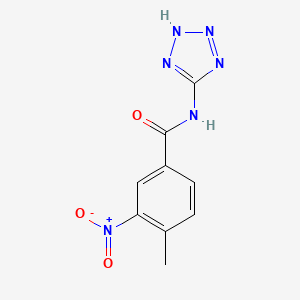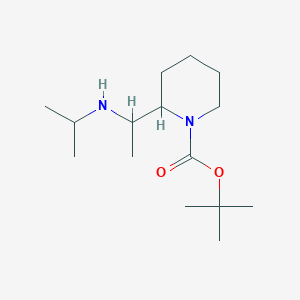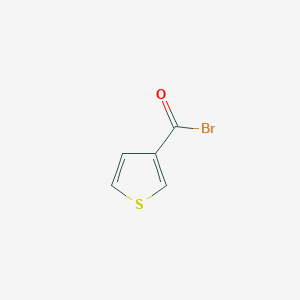
3-Thiophenecarbonyl bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Thiophenecarbonyl bromide is an organic compound with the molecular formula C5H3BrOS It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Thiophenecarbonyl bromide can be synthesized through several methods. One common approach involves the bromination of 3-thiophenecarboxylic acid using bromine or phosphorus tribromide. The reaction typically occurs under reflux conditions in an inert solvent such as dichloromethane or chloroform. The resulting product is then purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems and advanced purification techniques, such as column chromatography, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Thiophenecarbonyl bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can be oxidized to form sulfoxides or sulfones, and reduced to yield thiophenes with different substituents.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki or Stille couplings, to form more complex thiophene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines are commonly used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions include substituted thiophenes, thiophene sulfoxides, and thiophene sulfones, which have various applications in organic synthesis and material science .
Scientific Research Applications
3-Thiophenecarbonyl bromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-thiophenecarbonyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromine atom in the compound is highly reactive, making it a good leaving group in substitution reactions. This reactivity allows the compound to form various derivatives with different functional groups, which can interact with biological targets or be used in material science applications .
Comparison with Similar Compounds
Similar Compounds
3-Thiophenecarboxylic Acid: Similar in structure but lacks the bromine atom, making it less reactive in substitution reactions.
3-Thiophenesulfonyl Chloride: Contains a sulfonyl chloride group instead of a carbonyl bromide, leading to different reactivity and applications.
2-Thiophenecarbonyl Chloride: Similar in structure but with the carbonyl chloride group at the 2-position, affecting its reactivity and the types of derivatives formed.
Uniqueness
3-Thiophenecarbonyl bromide is unique due to its high reactivity and versatility in forming various derivatives. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in organic synthesis and material science .
Properties
CAS No. |
61563-75-5 |
|---|---|
Molecular Formula |
C5H3BrOS |
Molecular Weight |
191.05 g/mol |
IUPAC Name |
thiophene-3-carbonyl bromide |
InChI |
InChI=1S/C5H3BrOS/c6-5(7)4-1-2-8-3-4/h1-3H |
InChI Key |
KKTYCDNOWPUOPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1C(=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


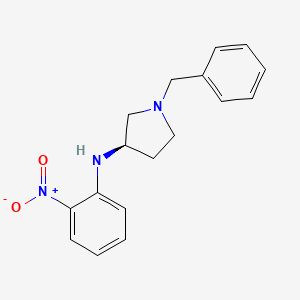

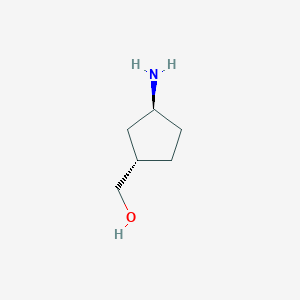
![5,5-Dimethyl-2-[4-(tetrahydro-2h-pyran-2-yl)phenyl]-1,3,2-dioxaborinane](/img/structure/B13968569.png)
![1-{(4-Methylphenyl)[4-(1H-pyrrol-1-yl)phenyl]methyl}-1H-imidazole](/img/structure/B13968571.png)

![6-Cyclopropyl-1,6-diazaspiro[3.4]octane](/img/structure/B13968589.png)


